molecular formula C8H11N5O2S2 B12765552 1-Propanesulfonamide, 3-((1,2,4)triazolo(1,5-b)pyridazin-6-ylthio)- CAS No. 152537-81-0

1-Propanesulfonamide, 3-((1,2,4)triazolo(1,5-b)pyridazin-6-ylthio)-

Cat. No.: B12765552
CAS No.: 152537-81-0
M. Wt: 273.3 g/mol
InChI Key: XUKLLYAXWBEPEC-UHFFFAOYSA-N
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Description

1-Propanesulfonamide, 3-((1,2,4)triazolo(1,5-b)pyridazin-6-ylthio)- is a heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

The synthesis of 1-Propanesulfonamide, 3-((1,2,4)triazolo(1,5-b)pyridazin-6-ylthio)- can be achieved through various synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Propanesulfonamide, 3-((1,2,4)triazolo(1,5-b)pyridazin-6-ylthio)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Propanesulfonamide, 3-((1,2,4)triazolo(1,5-b)pyridazin-6-ylthio)- involves its interaction with specific molecular targets and pathways. For example, its inhibition of c-Met protein kinase involves binding to the active site of the enzyme, thereby preventing its activity. Similarly, its GABA A allosteric modulating activity involves binding to the GABA A receptor and enhancing its activity .

Properties

CAS No.

152537-81-0

Molecular Formula

C8H11N5O2S2

Molecular Weight

273.3 g/mol

IUPAC Name

3-([1,2,4]triazolo[1,5-b]pyridazin-6-ylsulfanyl)propane-1-sulfonamide

InChI

InChI=1S/C8H11N5O2S2/c9-17(14,15)5-1-4-16-8-3-2-7-10-6-11-13(7)12-8/h2-3,6H,1,4-5H2,(H2,9,14,15)

InChI Key

XUKLLYAXWBEPEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC=N2)SCCCS(=O)(=O)N

Origin of Product

United States

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